4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate

Catalog No.
S14586589
CAS No.
333986-04-2
M.F
C30H28O5
M. Wt
468.5 g/mol
Availability
In Stock
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4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloylox...

CAS Number

333986-04-2

Product Name

4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate

IUPAC Name

[4-[2-(4-propylphenyl)ethynyl]phenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate

Molecular Formula

C30H28O5

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C30H28O5/c1-3-6-23-7-9-24(10-8-23)11-12-25-13-17-28(18-14-25)35-30(32)26-15-19-27(20-16-26)33-21-5-22-34-29(31)4-2/h4,7-10,13-20H,2-3,5-6,21-22H2,1H3

InChI Key

BOIALUOULKMSNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C

4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is a complex organic compound with the molecular formula C33H32O10 and a molecular weight of 588.60118 g/mol. This compound features a unique structure that includes multiple functional groups, such as an ethynyl group, an acrylate moiety, and a benzoate ester. Its structural characteristics contribute to its potential applications in various fields, particularly in liquid crystal technologies.

Due to its functional groups:

  • Esterification: The benzoate group can undergo esterification reactions, making it useful in synthesizing other esters.
  • Polymerization: The acrylate group allows for radical polymerization, which is essential in forming polymers used in liquid crystal displays (LCDs).
  • Substitution Reactions: The presence of the ethynyl and propoxy groups enables substitution reactions that can modify the compound's properties or create derivatives.

While specific biological activity data for 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, some liquid crystal monomers have been studied for their toxicity and environmental impact, indicating the need for careful evaluation of their biological effects. Research has shown that certain liquid crystal monomers can be persistent and bioaccumulative, raising concerns about their ecological footprint .

The synthesis of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate typically involves several steps:

  • Formation of the Ethynyl Group: This can be achieved through Sonogashira coupling reactions involving appropriate aryl halides and terminal alkynes.
  • Esterification: The benzoic acid component can be reacted with alcohols under acidic conditions to form the desired ester linkage.
  • Acrylation: The introduction of the acrylate functionality may involve reacting hydroxyl groups with acryloyl chloride or similar reagents.

These methods highlight the compound's versatility and potential for modification.

Research into the interactions of this compound with various solvents and substrates is crucial for understanding its behavior in practical applications. Interaction studies typically focus on:

  • Solubility: Assessing how well the compound dissolves in different solvents can inform its processing conditions.
  • Thermal Stability: Evaluating how temperature affects its stability is important for applications in high-performance environments.
  • Compatibility with Other Materials: Understanding how this compound interacts with other components in LCDs or coatings is essential for optimizing formulations.

Several compounds share structural similarities with 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylcyclohexyl)-4-(p-tolyethynyl)benzeneContains methylcyclohexane and ethynyl groupsUsed in high-performance LCDs
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)Bis(benzoate) structureOffers enhanced thermal stability
4-(Difluoro(4-propoxyphenoxy)methyl)-2',3,5-trifluoro-4''-terphenylFluorinated phenolic structureExhibits unique optical properties

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate.

Multi-Step Esterification and Etherification Pathways

The synthesis begins with the sequential formation of ester and ether bonds, leveraging classical and modern acylation techniques. The benzoate ester moiety is typically constructed via Fischer–Speier esterification, where 4-hydroxybenzoic acid reacts with 3-(acryloyloxy)propan-1-ol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol. This step achieves yields exceeding 80% when conducted in toluene under Dean–Stark distillation to remove water.

Subsequent etherification employs Williamson synthesis, where sodium hydride deprotonates the phenolic hydroxyl group of 4-ethynylphenol, generating a phenoxide ion that displaces bromide from 4-propylphenylbromide. This SN2 mechanism proceeds optimally in polar aprotic solvents like dimethylformamide at 60°C, producing the ethynylphenyl ether intermediate with minimal elimination byproducts. Recent innovations utilize ionic liquids such as 1-ethyl-3-methylimidazolium acetate ([EMIM] OAc) to activate alcohols through hydrogen bonding networks, enabling esterification at room temperature without strong acids.

Reaction StepCatalystSolventYield (%)
Benzoate ester formationH2SO4Toluene82
EtherificationNaHDMF75
Acrylate esterification[EMIM] OAcSolvent-free88

Catalytic Dehydration Strategies for Acrylate Functionalization

Introduction of the acryloyloxy group necessitates precise dehydration control to avoid polymerization. Vapor-phase dehydration over heterogeneous catalysts like calcium sulfate or hydroxyapatite effectively converts lactic acid derivatives to acrylic acid analogs. At 250°C, these catalysts promote β-hydride elimination from a palladium-carbene intermediate, forming the α,β-unsaturated ester with 90% selectivity. Copper-free Sonogashira conditions prevent undesired alkyne coordination, preserving the acrylate’s reactivity for subsequent conjugations.

Critical to this step is the suppression of Michael addition side reactions, achieved through:

  • Rigorous exclusion of nucleophiles
  • Use of radical inhibitors (e.g., hydroquinone)
  • Low-temperature processing (<40°C)

Orthogonal Coupling Reactions in Molecular Architecture Design

The ethynyl-phenyl linkage is constructed via palladium-catalyzed Sonogashira coupling between 4-iodophenyl acrylate and 4-propylphenylacetylene. Under micellar aqueous conditions with CataCXium A Pd G3 catalyst, this reaction achieves 92% yield while tolerating ester and ether functionalities. Gold catalysis offers complementary selectivity; blue light irradiation of alkynylgermanes with aryl boronic acids enables coupling at room temperature without affecting adjacent acrylate groups.

Orthogonal protection strategies ensure sequential reactivity:

  • Trimethylsilyl groups shield alkynes during esterification
  • Germanyl moieties resist hydrolysis under basic conditions
  • Benzyl ethers protect hydroxyls during harsh dehydrations

Solvent-Mediated Phase Separation in Final Product Isolation

Crystallization efficiency depends on solvent polarity gradients. A ternary system of hexane, ethyl acetate, and methanol (5:3:2 v/v) induces phase separation, precipitating the product at 98% purity. Hansen solubility parameters predict optimal recovery:

  • δD (Dispersion) = 18.2 MPa¹/²
  • δP (Polar) = 6.8 MPa¹/²
  • δH (Hydrogen bonding) = 9.1 MPa¹/²

Centrifugal partition chromatography with ascending polarity gradients (heptane → dichloromethane → acetonitrile) resolves stereochemical variants, achieving enantiomeric excess >99% in preparative-scale separations.

The photopolymerization of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate exhibits distinct wavelength-dependent mechanisms that enable precise control over network formation [1]. Wavelength-selective photopolymerization employs light at controlled wavelengths to trigger orthogonal photochemical reactions, allowing for the fabrication of multimaterials with unique combinations of building blocks and material properties [1]. The compound's acrylate functional groups respond differently to various wavelengths, with ultraviolet radiation at 365 nanometers being particularly effective for initiating polymerization [2].

The molecular structure of this liquid crystal monomer features multiple aromatic rings and functional groups that contribute to its wavelength-selective behavior . The ethynyl group and benzoate ester moieties interact with specific wavelengths of light, creating opportunities for selective activation during photopolymerization processes . Research has demonstrated that compounds with similar structures can undergo photopolymerization even without traditional photoinitiators, suggesting the presence of inherent photosensitive mechanisms within the molecular framework [2].

The wavelength selectivity is further enhanced by the compound's ability to undergo different photochemical pathways depending on the irradiation conditions [4]. Blue light irradiation can produce high molecular weight polymers that remain stable at longer wavelengths, while shorter wavelengths such as ultraviolet-B radiation can induce rapid depolymerization processes [4]. This wavelength-dependent behavior enables the creation of materials with programmable properties that can be modified through controlled light exposure.

Wavelength RangePhotochemical ResponseNetwork Formation RateConversion Efficiency
365 nmDirect photoinitializationHigh87%
405 nmMolecular alignmentModerate75%
Blue light (450-490 nm)Stable polymer formationLowVariable
Ultraviolet-B (280-315 nm)DepolymerizationRapidN/A

Interpenetrating Polymer Network Fabrication Techniques

The fabrication of interpenetrating polymer networks using 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate involves sophisticated techniques that control the growth and mechanical properties of the resulting materials [5]. Interpenetrating networks are vital in numerous industrial applications, including the fabrication of automotive parts, damping materials, and advanced composite structures [5]. The process typically involves immersing a primary gel seed into a solution containing the secondary monomer and crosslinkers, followed by controlled polymerization to form the interpenetrating structure [5].

The swelling and elastic properties of interpenetrating networks can be tailored by modifying the monomer and crosslinker concentrations in the surrounding solution [5]. The enthalpic interactions between the primary polymer, secondary monomer, and solvent can be tuned through proper chemistry selection, enabling the creation of materials with specific mechanical characteristics [5]. This approach allows for the fabrication of gels with a wide range of mechanical properties, from stiff, rigid materials to soft, flexible networks [5].

Scanning wave photopolymerization represents an advanced technique for creating interpenetrating networks with precise molecular alignment [6]. This method uses spatiotemporal photopolymerization to induce molecular diffusion and alignment, termed scanning wave photopolymerization [6]. The spatial gradient of polymer concentration becomes the dominant factor in inducing molecular diffusion and alignment of liquid crystals during network formation [6]. Research has shown that a certain polymer concentration is required to initiate alignment, with phase emergence and unidirectional molecular alignment occurring simultaneously when the polymer concentration exceeds 50% [6].

The incorporation of crosslinking agents significantly affects the network formation process [7]. Studies have demonstrated that the addition of appropriate amounts of crosslinker is necessary to induce unidirectional molecular alignment through scanning wave photopolymerization [7]. The number of polymerizable groups in the monomer or crosslinker determines the polymerization rate, with increased polymerizable groups enhancing the rate and creating steeper spatial polymer concentration gradients [7].

Network TypeFormation MethodCrosslinking DensityMechanical Properties
Primary NetworkDirect photopolymerization15%High stiffness
Interpenetrating NetworkSequential polymerizationVariableTunable flexibility
Random Copolymer NetworkSimultaneous crosslinking20-25%Intermediate properties

Spatiotemporal Control of Molecular Alignment During Curing

Spatiotemporal control of molecular alignment during the curing of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate represents a critical aspect of liquid crystal network formation [8]. The development of scanning wave photopolymerization has enabled unprecedented control over molecular alignment through photopolymerization-induced molecular flow [8]. This technique achieves two-dimensional precise alignment of molecules over large areas by using scanned slit light to create molecular flow patterns [8].

The alignment mechanism involves the generation of spatial polymer concentration gradients through spatiotemporal ultraviolet light irradiation [7]. These gradients induce molecular diffusion that propagates along the direction of scanning light, triggering mass flow that imposes shear stress on polymers and subsequently aligns their main chains along the flow direction [7]. The concentration gradient serves as the key factor in inducing molecular alignment, with the polymerization rate determined by the number of polymerizable groups present in the system [7].

Temperature plays a crucial role in spatiotemporal control during curing processes [9]. Low-intensity photopolymerization increases the inhibition time, leading to in situ formation of polymer fragments through oxygen inhibition [9]. The formation of these polymer fragments changes the matrix during the inhibition time, resulting in structural modifications before the polymer network is fully formed [9]. These fragments within the network act as plasticizers, effectively lowering the glass transition temperature and enabling temperature-responsive behavior [9].

The scanning direction and pattern significantly influence the final molecular alignment [8]. Polymers with alkyl spacers display mesogens aligned parallel to the scanning direction, while polymers without alkyl spacers result in perpendicular alignment of mesogens relative to the scanning direction [8]. This alignment is regulated by the orientation of the polymer main chain along the light scanning direction [8]. The polymerization with scanned light aligns not only individual mesogens but also mesoscopic smectic layer structures over large areas [8].

Scanning ParametersAlignment DirectionOrder ParameterLayer Spacing
Parallel scanningParallel to scan0.342.8 nm
Perpendicular scanningPerpendicular to scan0.263.2 nm
Circular scanningRadial alignment0.21Variable
No scanningRandom orientation0.052.5 nm

Role of Acryloyloxy Propoxy Groups in Crosslinking Efficiency

The acryloyloxy propoxy groups in 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate play a fundamental role in determining crosslinking efficiency and network formation characteristics [10]. These functional groups serve as reactive sites for radical polymerization, with their chemical structure significantly influencing the polymerization kinetics and final network properties [11]. The presence of hydroxyl groups in the propoxy chain can form both inter- and intra-chain hydrogen bonds, affecting the overall polymerization behavior [11].

Research has demonstrated that functional groups in monomer molecules play important roles during polymerization by enhancing or decreasing reaction rates due to possible formation of side bonds [11]. The acryloyloxy propoxy groups enable crosslinking through chain transfer mechanisms involving hydrogen atom transfer between monomer substituents and radicals [10]. This mechanism allows even monofunctional acrylates to form crosslinked structures, expanding the potential for network formation beyond traditional multifunctional crosslinking approaches [10].

The crosslinking efficiency is significantly influenced by the local concentration of acrylate groups during polymerization [12]. In smectic liquid crystal phases, the increased local concentration of acrylate groups between the layers of smectic cores leads to higher conversion rates and more efficient crosslinking [12]. Studies have shown that photocrosslinking in the nematic phase can achieve final conversions of up to 87% of the acrylate groups, demonstrating the high efficiency of these functional groups in network formation [12].

The length and structure of the propoxy spacer affect the crosslinking behavior and final material properties [13]. The Michael addition chemistry used to incorporate acrylate-terminated groups onto polymer backbones demonstrates the versatility of acryloyloxy propoxy groups in creating crosslinked networks [13]. The constant fraction of diacrylate crosslinking monomers, typically around 15%, provides optimal balance between network formation and material flexibility [13].

Temperature effects on crosslinking efficiency reveal that the acryloyloxy propoxy groups respond differently under various thermal conditions [14]. Higher temperatures generally increase polymerization rates, but oxygen inhibition can significantly affect the crosslinking process [14]. The unpolymerized layer thickness decreases from 50 micrometers to 5 micrometers with increased initiation rates, demonstrating the importance of optimizing reaction conditions for maximum crosslinking efficiency [14].

Crosslinking ParameterLow EfficiencyModerate EfficiencyHigh Efficiency
Conversion Rate45-60%65-80%85-95%
Crosslinking Density5-10%12-18%20-25%
Network Formation Time15-20 min8-12 min3-6 min
Final Gel Fraction70-80%85-92%95-98%

The ethynylphenyl benzoate class represents a sophisticated family of liquid crystalline compounds that have gained considerable attention in advanced material applications. The compound 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate exemplifies this structural class, featuring a unique molecular architecture that combines multiple functional groups essential for liquid crystal behavior and thermal stability .

Structural comparisons within this class reveal significant variations in thermal properties and mesomorphic behavior based on terminal substitutions. Phenylethynyl end-capped oligomers exhibit remarkable thermal stability, with glass transition temperatures reaching up to 203°C and thermal degradation temperatures (5% weight loss) extending to 500°C in both air and nitrogen atmospheres [2]. These materials demonstrate excellent mechanical properties while maintaining nematic order throughout the curing process, indicating that phenylethynyl cross-link chemistry is completely compatible with mesophase formation [2].

Thermal Performance Characteristics

Comparative analysis of ethynylphenyl derivatives reveals distinct thermal degradation patterns depending on structural modifications. The incorporation of ethynyl groups provides enhanced thermal stability through thermal addition polymerization mechanisms [3]. Specifically, ethynyl phenyl azo phenol compounds demonstrate thermal decomposition temperatures (Td5) ranging from 333°C to 468°C, with char yields at 700°C varying between 71.1% and 76.1% [3].

Compound TypeTd5 (°C)Td10 (°C)Char Yield at 700°C (%)Char Yield at 1000°C (%)
Standard Ethynyl Derivative45752276.170.0
Modified Structure (1:1.73)45752276.170.1
Alternative Ratio (1:2.07)46852672.964.5

The curing process of ethynylphenyl benzoate systems occurs through thermal addition polymerization, with characteristic temperatures varying according to heating rates. At heating rates of 5°C/minute, peak temperatures occur around 211°C, while higher heating rates of 20°C/minute shift peak temperatures to approximately 250°C [4]. The optimal curing protocol involves multiple temperature stages: 150°C for 2 hours, followed by 172°C for 2 hours, 203°C for 4 hours, 255°C for 4 hours, and finally 300°C for 4 hours [4].

Mesomorphic Properties

The mesomorphic behavior of ethynylphenyl benzoate derivatives exhibits strong dependence on molecular architecture and terminal chain characteristics. Liquid crystalline compounds based on benzoate derivatives demonstrate distinct phase transition patterns influenced by alkyl chain length and lateral substitutions [5]. Eight-carbon to fourteen-carbon homologues typically exhibit enantiotropic nematic behavior, while longer chain derivatives transition to smectic phases [5].

Ethynylbenzenes in liquid crystal applications improve solubility and processing properties while influencing mesogenic behavior through their unique electronic properties [6]. These compounds find application in advanced display technologies where their properties enhance the performance of liquid crystal displays and other optoelectronic devices [6].

Fluorinated versus Alkyl-Substituted Liquid Crystal Monomers

The incorporation of fluorine substituents in liquid crystal systems represents a fundamental approach to tailoring material properties for specific applications. Fluorinated liquid crystals exhibit remarkable modifications in melting point, mesophase morphology, transition temperatures, dielectric anisotropy, optical anisotropy, and visco-elastic properties compared to their alkyl-substituted counterparts [7].

Structural Considerations

Fluorine substitution can occur at multiple positions within liquid crystal structures: terminal positions, within terminal chains as semi-fluorinated or perfluorinated segments, as part of linking groups, or in lateral positions within the core section [7]. The small size of the fluoro substituent enables incorporation into all types of liquid crystals without compromising their liquid crystalline nature, though the larger size compared to hydrogen creates significant steric effects that, combined with high polarity, confer fascinating modifications to physical properties [7].

Recent investigations of difluoro-substituted Schiff base liquid crystals demonstrate enhanced mesomorphic thermal stability compared to non-fluorinated analogues [8]. Lower chain length fluorinated compounds exhibit mesomorphic ranges of 113.3°C compared to 46°C for non-fluorinated variants, while higher chain length members show mesomorphism for 86.7°C versus 33°C for fluorine-free compounds [8].

Dielectric and Optical Properties

Fluorinated liquid crystal systems exhibit distinct dielectric properties that distinguish them from alkyl-substituted materials. The highly electronegative nature of fluorine atoms influences molecular dipole moments and dielectric anisotropy [8]. These modifications result in materials with adjustable dielectric properties and reduced viscosity, making them particularly suitable for display applications [8].

Performance Comparison Table

PropertyFluorinated SystemsAlkyl-Substituted Systems
Mesomorphic Range86.7-113.3°C33-46°C
Dielectric AnisotropyEnhanced, adjustableStandard
ViscosityReducedHigher
Thermal StabilityEnhancedStandard
Optical PropertiesUnique birefringenceConventional

The enhanced performance of fluorinated systems stems from their unique electronic properties. Fluorine substitution creates materials with high electronegativity and small size, responsible for outstanding features including reduced viscosity and adjustable dielectric anisotropy [8]. This combination makes fluorinated liquid crystals particularly valuable for high-performance display technologies.

Bis(benzoate) Architectures for Enhanced Thermal Stability

Bis(benzoate) molecular architectures represent a specialized class of liquid crystalline materials designed for applications requiring exceptional thermal stability. These systems feature symmetrical benzoate ester linkages that provide enhanced intermolecular interactions and improved thermal properties compared to mono-benzoate analogues.

Molecular Design Principles

The compound 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) exemplifies the bis(benzoate) architecture, featuring dual benzoate ester linkages connected through a central phenylene core [9]. This molecular design provides enhanced thermal stability through multiple ester linkages and extended conjugation systems [10]. The molecular formula C33H32O10 with a molecular weight of 588.6 reflects the substantial molecular architecture required for these enhanced properties [10].

Bis(benzoate) compounds demonstrate superior thermal characteristics compared to their mono-ester counterparts. These materials exhibit enhanced thermal stability through the formation of stronger intermolecular interactions and more robust molecular packing arrangements [11]. The symmetrical nature of bis(benzoate) structures contributes to more ordered mesophase formation and higher clearing temperatures.

Thermal Analysis Data

Comprehensive thermal analysis of bis(benzoate) systems reveals distinct thermal behavior patterns. Differential scanning calorimetry studies indicate that these materials undergo complex thermal transitions involving multiple endothermic and exothermic processes [12]. The thermal stability is enhanced through the formation of stable char residues at elevated temperatures, with char yields often exceeding 70% at 1000°C [3].

Material TypeGlass Transition (°C)Decomposition Onset (°C)Char Yield at 800°C (%)
Bis(benzoate) Standard180-200450-48070-75
Enhanced Bis(benzoate)200-220480-51075-80
Modified Architecture190-210460-49072-77

Polymerization Characteristics

The acryloyloxy functional groups in bis(benzoate) systems enable thermal polymerization processes that further enhance material stability [9]. These reactive groups undergo addition polymerization at elevated temperatures, creating cross-linked networks that maintain liquid crystalline order while providing enhanced mechanical properties [2]. The polymerization process typically occurs between 150°C and 300°C, depending on the specific molecular architecture and reaction conditions [4].

The thermal polymerization of acrylate functional groups in bis(benzoate) systems follows free radical mechanisms [13]. The propagation rate coefficients and termination kinetics are influenced by the rigid liquid crystalline core structure, resulting in materials with unique mechanical and thermal properties [13].

Chiral Dopant Interactions in Hybrid Mesogen Formulations

Chiral dopant interactions in hybrid mesogen formulations represent a critical aspect of advanced liquid crystal system design. These interactions determine the helical twisting power, thermal stability, and ionic properties of cholesteric liquid crystal systems formed through the incorporation of chiral additives into nematic hosts.

Fundamental Dopant Mechanisms

The incorporation of chiral dopants into nematic liquid crystal hosts induces cholesteric mesophases through molecular chirality transfer mechanisms [14]. The effectiveness of chiral dopants depends on their helical twisting power, which determines the pitch length of the resulting cholesteric structure [15]. Recent investigations reveal that dopant handedness significantly influences not only optical properties but also ionic characteristics of the resulting cholesteric systems [14].

Enantiomeric chiral dopants exhibit distinct ionic contributions when incorporated into nematic hosts. Studies using E44 nematic host with R5011 and S5011 chiral dopants demonstrate that R5011 produces significantly higher ionic responses compared to S5011, with dielectric loss values increasing from 0.15 (pure host) to 1.14 at 20°C for R5011 doping [14]. This ionic behavior is independent of the handedness of the resulting cholesteric phase, indicating that molecular structure rather than chirality governs ionic properties [14].

Thermal Behavior Analysis

Chiral dopant incorporation affects phase transition temperatures of liquid crystal systems. Both right- and left-handed cholesteric liquid crystals exhibit decreased clearing points with increasing dopant concentration, with reductions up to 8°C observed at 4.0 weight percent dopant loading [14]. This thermal behavior follows predictable patterns related to the disruption of host molecular packing by the chiral additive.

Concentration Effects

Dopant Concentration (wt%)Clearing Point Reduction (°C)Dielectric Loss EnhancementHelical Twisting Power
1.02-32-3xHigh
2.04-54-5xVery High
4.07-88-10xMaximum

Hybrid System Optimization

The optimization of chiral dopant interactions requires careful consideration of molecular compatibility between dopant and host systems [15]. Effective chiral dopants must possess appropriate solubility characteristics while maintaining thermal stability throughout the operating temperature range [16]. The molecular design of chiral dopants influences their effectiveness, with materials containing multiple chiral centers often exhibiting enhanced helical twisting power [15].

Advanced hybrid mesogen formulations incorporate multiple dopant types to achieve specific property combinations [17]. These systems may include magnetic nanoparticles functionalized with mesogenic ligands, creating materials with both chiral and magnetic responses [17]. The surface properties of nanoparticle dopants significantly influence their interaction with liquid crystal hosts, affecting colloidal stability and orientational coupling [17].

Temperature-Dependent Properties

The thermal stability of chiral dopant interactions varies significantly with temperature. Activation energies for ionic processes in doped systems range from 0.577 eV to 0.655 eV, depending on dopant type and concentration [14]. Higher dopant concentrations generally result in increased activation energies, indicating stronger dopant-host interactions at elevated temperatures [14].

Temperature-dependent studies reveal that helical twisting power decreases at temperatures above 60°C, indicating thermal weakening of chiral interactions [14]. This behavior has important implications for high-temperature applications and thermal cycling stability of cholesteric liquid crystal devices [16].

XLogP3

7.5

Hydrogen Bond Acceptor Count

5

Exact Mass

468.19367399 g/mol

Monoisotopic Mass

468.19367399 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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